![molecular formula C13H18N4O3 B12895081 Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- CAS No. 650596-27-3](/img/structure/B12895081.png)
Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a compound with a similar pyridine and pyrrolidine structure.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as proline and pyrrolizines.
Uniqueness
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is unique due to its urea linkage and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
650596-27-3 |
|---|---|
Formule moléculaire |
C13H18N4O3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20) |
Clé InChI |
IDQBOUPFIJUSKB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
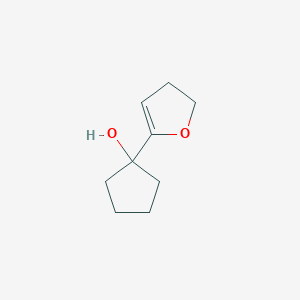
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
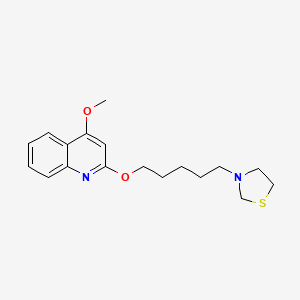
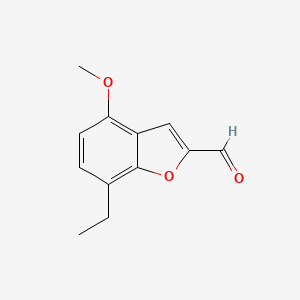
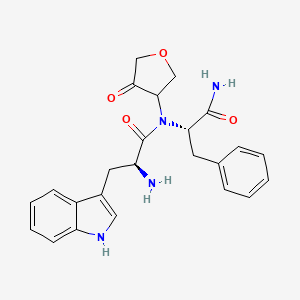
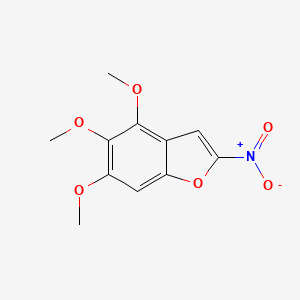
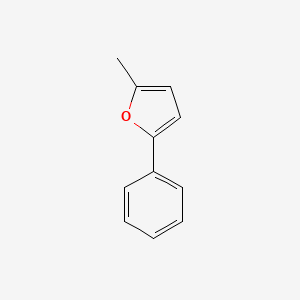

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
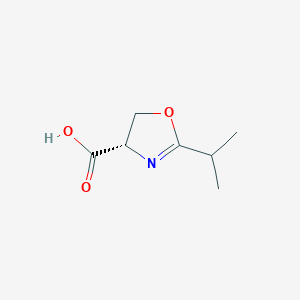

![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
